molecular formula C22H23N3O4 B2817826 N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide CAS No. 898457-25-5

N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide

Cat. No. B2817826
CAS RN: 898457-25-5
M. Wt: 393.443
InChI Key: KDBLICPNKLWZOG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, commonly referred to as API-1, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. API-1 is a member of the isoquinoline class of compounds and has been shown to inhibit the activity of the transcription factor, c-Myc, which is known to play a critical role in the development and progression of many types of cancer.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A study by Alagarsamy et al. (2015) explored the synthesis of quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory effects, with a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Activity

Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, showing significant antimicrobial activity against selected microbial species. This study highlights the potential of such compounds in the development of new antimicrobial agents (Gul et al., 2017).

Antiproliferative Activity

Hassan et al. (2021) created a new series of 2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, evaluating their anticancer activity. Some compounds showed higher cytotoxic activity than Staurosporine, indicating their potential as antiproliferative agents (Hassan et al., 2021).

Anticonvulsant Agents

Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl) derivatives, evaluating their anticonvulsant activities. Compound 4n showed promising activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting a potential mechanism through GABAA binding (Kothayer et al., 2019).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBLICPNKLWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide

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